molecular formula C21H19ClN4O3S2 B2493497 4-((5-chloro-4-tosylthiazol-2-yl)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one CAS No. 315242-56-9

4-((5-chloro-4-tosylthiazol-2-yl)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

Cat. No. B2493497
CAS RN: 315242-56-9
M. Wt: 474.98
InChI Key: VGUSQOCNAKWILT-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals characterized by their complex structures involving thiazol, pyrazolone, and substituted phenyl rings. These compounds are known for their versatile chemical properties, which allow them to participate in various chemical reactions and exhibit a wide range of biological activities.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions starting from basic heterocyclic frameworks. For example, compounds like 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole have been synthesized in high yields through crystallization from dimethylformamide solvent, suitable for structure determination by single crystal diffraction (Kariuki et al., 2021).

Molecular Structure Analysis

X-ray crystallography is a common method used to determine the molecular structure of these compounds. The structure determination reveals the spatial arrangement of atoms within the molecule and provides insights into its stereochemistry. The crystal structure analyses often show that these molecules may assume a planar configuration with certain substituents oriented perpendicular to the main plane, as observed in similar compounds (Hayvalı et al., 2010).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including cyclocondensation and Schiff base formation. The reactivity is often influenced by the presence of functional groups such as the tosyl group and the specific arrangement of the thiazol and pyrazolone rings. The synthesis and characterization of 3,5-dimethyl-1H-pyrazole derivatives illustrate the compound's capability to undergo transformations leading to new heterocyclic systems with potential antibacterial activity (Al-Smaisim, 2012).

properties

IUPAC Name

4-[[5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]amino]-1,5-dimethyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O3S2/c1-13-9-11-16(12-10-13)31(28,29)19-18(22)30-21(24-19)23-17-14(2)25(3)26(20(17)27)15-7-5-4-6-8-15/h4-12H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUSQOCNAKWILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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